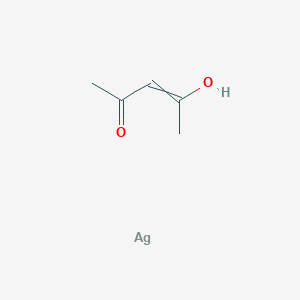
4-Hydroxypent-3-en-2-one silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-hydroxypent-3-en-2-one;silver is a compound that combines an organic molecule, (Z)-4-hydroxypent-3-en-2-one, with a silver ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetaldehyde and acetone, followed by selective reduction and isomerization to obtain the (Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The silver ion can be introduced through a reaction with silver nitrate in an aqueous solution, resulting in the formation of (Z)-4-hydroxypent-3-en-2-one;silver.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;silver may involve large-scale aldol condensation reactors followed by purification steps to isolate the desired isomer
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(Z)-4-hydroxypent-3-en-2-one;silver has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has potential antimicrobial properties due to the presence of silver ions, making it useful in biological studies and applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical treatments and wound care.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;silver involves the interaction of the silver ion with biological molecules. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects. The organic component of the compound may also contribute to its overall activity by interacting with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (Z)-4-hydroxypent-3-en-2-one;silver include other silver-containing organic molecules, such as silver acetate and silver citrate. These compounds also exhibit antimicrobial properties and are used in various applications.
Uniqueness
What sets (Z)-4-hydroxypent-3-en-2-one;silver apart is its specific structure, which combines the properties of an enone with the antimicrobial effects of silver. This unique combination allows for a broader range of applications and potentially enhanced efficacy in certain uses.
Eigenschaften
Molekularformel |
C5H8AgO2 |
|---|---|
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;silver |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3; |
InChI-Schlüssel |
LEUOXKLUFCTIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498437.png)
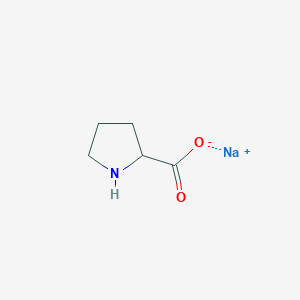
![4-bromo-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B12498467.png)
![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)
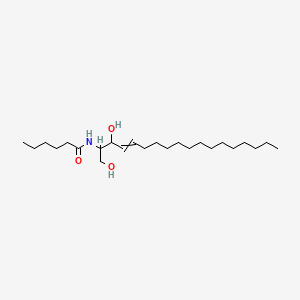
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
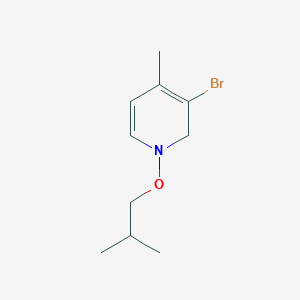
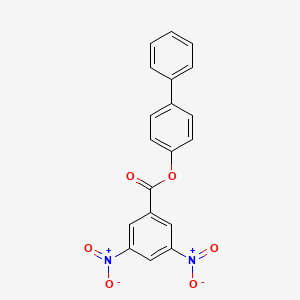

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)
